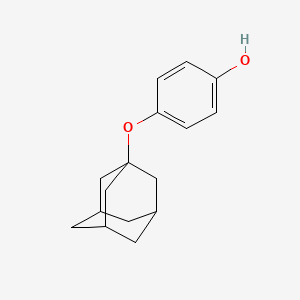

4-(1-Adamantyloxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1-Adamantyloxy)phenol” is a chemical compound with the molecular formula C16H20O2 . It contains a total of 41 bonds, including 21 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 aromatic hydroxyl, and 1 aromatic ether .

Synthesis Analysis

The synthesis of polymers carrying adamantyl substituents in their side chains has been discussed in various studies . Anionic polymerizations of a series of para-substituted styrene derivatives containing adamantyl groups, including 4-(1-adamantyloxy)styrene, were carried out in THF at –78 °C .Molecular Structure Analysis

The molecular structure of “4-(1-Adamantyloxy)phenol” includes 20 Hydrogen atoms, 16 Carbon atoms, and 2 Oxygen atoms . The molecule contains a total of 41 bonds, including 21 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 aromatic hydroxyl, and 1 aromatic ether .Chemical Reactions Analysis

Phenols, including “4-(1-Adamantyloxy)phenol”, can undergo various chemical reactions. For instance, phenols can react with 4-aminoantipyrine in the presence of peroxidase to yield a chromogen with maximum absorption at 500 nm . Additionally, an indirect electrochemical protocol for the electroanalytical detection of phenols has been demonstrated .Physical And Chemical Properties Analysis

Phenols, including “4-(1-Adamantyloxy)phenol”, have properties chiefly due to the hydroxyl group. They are colorless liquids or solids but can turn reddish-brown in the atmosphere due to oxidation. Their boiling points increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces. Due to the ability to form hydrogen bonding, phenols are readily soluble in water .Scientific Research Applications

Alteration of Bacterial Respiration

Derivatives of 4-(1-adamantyl)-phenol, such as KVM-97, have shown promising antimicrobial properties, specifically affecting the cell membrane's structural integrity and functions in bacteria like Pseudomonas aeruginosa. These compounds have been observed to inhibit endogenous respiration and substrate oxidation in bacterial cells in a dose-dependent manner. The uncoupling effects on respiration and oxidative phosphorylation suggest a potential application in targeting bacterial bioenergetics (Dudikova, Vrynchanu, & Nosar, 2018).

Biochemical Applications

Hypobetalipoproteinemic Agents

The compound 4-(1-adamantyloxy)aniline and its derivatives have been explored for their hypobetalipoproteinemic properties, which affect lipid metabolism. This research has led to the identification of several compounds with activity, indicating potential development paths for new therapeutic agents (Lednicer, Heyd, Emmert, Tenbrink, Schurr, & Day, 1979).

Antitrypanosomal Activity

Adamantane arylhydroxamic acids have been synthesized and tested against Trypanosoma brucei and Trypanosoma cruzi. The study found promising anti-trypanosomal activity, especially in the phenoxy acetohydroxamic derivative, indicating potential therapeutic applications (Foscolos, Tsotinis, Taylor, Kelly, & Papanastasiou, 2022).

Material Science Applications

Adamantyl-Substituted Phenolic Polymers

4-(1-Adamantyl)phenol has been used to synthesize linear polymers with high glass transition temperatures and significant thermal stability, indicating its utility in creating materials that require high thermal resistance (Jensen, Grimsley, & Mathias, 1996).

Pharmaceutical Applications

Pain Treatment Alternatives

An adamantyl derivative (compound 4) synthesized from 1-Adamantyl bromomethyl ketone showed higher affinity for cyclooxygenase enzymes (COX-1 and COX-2) compared to conventional drugs. This suggests its potential as a new therapeutic alternative for pain treatment (Figueroa‐Valverde et al., 2021).

Biochemical Research

Antioxidant Activity

Adamantylphenols have been studied for their antioxidant properties. The study indicates that these compounds exhibit maximal activity when functional groups are positioned ortho to the functional group, presenting potential applications in antioxidant formulations (Sokolenko, Svirskaya, Velikov, & Sizova, 2002).

Biomedical Research

Allosteric Modifiers of Hemoglobin

Certain adamantane derivatives have been found to decrease the oxygen affinity of human hemoglobin, which may be beneficial in treating conditions related to depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Mechanism of Action

Target of action

Phenolic compounds often exhibit their effects by interacting with proteins or enzymes in the body, altering their function. They can also interact with cell membranes, disrupting their integrity and function .

Mode of action

The mode of action of phenolic compounds can vary widely depending on the specific compound and its targets. Some phenolic compounds act as antioxidants, neutralizing harmful free radicals in the body. Others may have anti-inflammatory, antiviral, or antibacterial effects .

Biochemical pathways

Phenolic compounds can influence a variety of biochemical pathways. For example, they may inhibit the action of certain enzymes, alter signal transduction pathways, or affect gene expression .

Pharmacokinetics

Phenolic compounds are typically absorbed in the intestines and then metabolized in the liver. They can be excreted in the urine or feces. Factors such as the compound’s solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion .

Result of action

The effects of phenolic compounds at the molecular and cellular level can include changes in cell membrane permeability, inhibition of enzyme activity, and alterations in signal transduction pathways. These changes can lead to various physiological effects, depending on the specific compound and its targets .

Action environment

The action of phenolic compounds can be influenced by various environmental factors. For example, the presence of other compounds can affect their absorption and metabolism. The pH of the environment can influence their stability and reactivity .

Safety and Hazards

Future Directions

Derivatives of “4-(1-Adamantyloxy)phenol” are a promising class of antimicrobials affecting the structural integrity and functions of the bacterial cell membrane . Future research could focus on further exploring the antimicrobial properties of these compounds and their potential applications in medicine and other fields.

properties

IUPAC Name |

4-(1-adamantyloxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPBVUFMDQCJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)

![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)

![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)